{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
Overview
Description
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is a chemical compound that features a furan ring and a pyrazole ring connected via a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride typically involves the formation of the furan and pyrazole rings followed by their coupling through a methylamine linkage. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The subsequent coupling reaction can be achieved using reagents such as formaldehyde and ammonium chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The methylamine group may facilitate binding to these targets, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: Another heterocyclic compound with a five-membered ring containing nitrogen.
Furan: A five-membered ring containing oxygen, similar to the furan ring in the compound.
Pyrazole: A five-membered ring containing two nitrogen atoms, similar to the pyrazole ring in the compound.
Uniqueness
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is unique due to the combination of furan and pyrazole rings connected via a methylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;;/h1-4H,5,9H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGTWGQGKXTQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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